Cas no 2034293-18-8 (N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide)

N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
- N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]morpholine-4-carboxamide
- N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide
-
- インチ: 1S/C18H24N4O2/c1-14-17(16-6-4-3-5-7-16)15(2)22(20-14)9-8-19-18(23)21-10-12-24-13-11-21/h3-7H,8-13H2,1-2H3,(H,19,23)
- InChIKey: JCWZIXCUAFJQNY-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(NCCN2C(C)=C(C3C=CC=CC=3)C(C)=N2)=O)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 408
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 1.5
N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6525-4979-10mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
2034293-18-8 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6525-4979-30mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
2034293-18-8 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6525-4979-4mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
2034293-18-8 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6525-4979-20mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
2034293-18-8 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6525-4979-5mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
2034293-18-8 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6525-4979-20μmol |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
2034293-18-8 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6525-4979-15mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
2034293-18-8 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6525-4979-40mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
2034293-18-8 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6525-4979-75mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
2034293-18-8 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6525-4979-5μmol |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
2034293-18-8 | 5μmol |
$94.5 | 2023-09-08 |
N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide 関連文献
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamideに関する追加情報
Introduction to N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide (CAS No. 2034293-18-8)
N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide, a compound with the chemical identifier CAS No. 2034293-18-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The unique structural features of this molecule, particularly its 3,5-dimethyl-4-phenyl-1H-pyrazol core and the presence of an ethylmorpholine moiety, make it a promising candidate for further investigation.
The synthesis and characterization of N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide have been subjects of extensive research in recent years. The pyrazole ring, known for its versatility in medicinal chemistry, contributes to the molecule's binding affinity and pharmacological activity. Specifically, the 3,5-dimethyl substitution pattern enhances the stability and bioavailability of the compound, making it an attractive scaffold for drug design.
In recent years, there has been a growing interest in the development of novel morpholine derivatives due to their reported biological activities. Morpholine derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The incorporation of a morpholine group into the pyrazole framework of N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-y)ethylmorpholine-4-carboxamide introduces additional pharmacophoric elements that can modulate receptor interactions and improve drug efficacy.
The compound's structure also includes an amide functional group at the 4-position of the morpholine ring. This amide linkage is a common feature in many bioactive molecules and can serve as a hinge region for protein interactions. The presence of this amide group suggests that N-2-(3,5-dimethyl-4-phenyl-lH-pyrazol-l-y)ethylmorpholine-l-carboxamide may exhibit inhibitory effects on various enzymes and receptors, making it a valuable tool for drug discovery.
Recent studies have highlighted the importance of computational modeling in understanding the binding interactions of small molecules with biological targets. Molecular docking simulations have been employed to predict the binding modes of N-l-(3,S-dimethyl-S'-phenyl-lH-pyrazol-l-y)ethyImorphorline-l-carboxamide with various proteins. These studies have provided insights into how the compound's structure can be optimized to enhance its binding affinity and selectivity.
The pharmacokinetic properties of N-l-(3,S-dimethyl-S'-phenyl-lH-pyrazol-l-y)ethyImorphorline-l-carboxamide have also been examined in preclinical studies. These investigations have focused on evaluating its absorption, distribution, metabolism, and excretion (ADME) profiles. The results indicate that the compound exhibits favorable pharmacokinetic characteristics, including good oral bioavailability and moderate metabolic stability.
In addition to its pharmacological potential, N-l-(3,S-dimethyl-S'-phenyl-lH-pyrazol-l-y)ethyImorphorline-l-carboxamide has shown promise in preclinical models of disease. For instance, studies have demonstrated its ability to modulate inflammatory pathways and reduce oxidative stress in cellular models. These findings suggest that the compound may be effective in treating conditions such as arthritis and neurodegenerative diseases.
The development of novel drug candidates often involves iterative optimization processes to improve their efficacy and safety profiles. N-l-(3,S-dimethyl-S'-phenyl-lH-pyrazol-l-y)ethyImorphorline-l-carboxamide serves as a valuable starting point for further chemical modifications aimed at enhancing its therapeutic potential. By leveraging structural analogs and computational techniques, researchers can identify new derivatives with improved pharmacological properties.
The synthesis of N-l-(3,S-dimethyl-S'-phenyl-IH-pyrazol-I-y)ethyllmorphone-I-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Recent advances in synthetic methodologies have enabled more efficient production processes for complex molecules like this one. Techniques such as flow chemistry and automated synthesis have significantly reduced reaction times and improved scalability.
The analytical characterization of N-I-(3,S-dimethyl-S'-phenyl-IH-pyrazol-I-y)ethyllmorphone-I-carboxamide has been performed using state-of-the-art spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy has been particularly useful in confirming the structural integrity of the compound, while mass spectrometry has provided information about its molecular weight and fragmentation patterns.
In conclusion, N-I-(3,S-dimethyl-S'-phenyl-IH-pyrazol-I-y)ethyllmorphone-I-carboxamide (CAS No. 2034293-i8-i8) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into various therapeutic areas. The combination of experimental studies and computational modeling will continue to drive advancements in understanding its biological activity and developing new drug candidates based on this scaffold.
2034293-18-8 (N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide) 関連製品
- 2228434-59-9(4-1-(piperidin-4-yl)ethylbenzene-1,3-diol)
- 42310-02-1(5-fluoro-L-Histidine)
- 956252-54-3(1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide)
- 2228347-04-2(4-(hydrazinylmethyl)-2-methoxy-6-nitrophenol)
- 380352-98-7(4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrile)
- 898770-75-7(Cyclobutyl 4-(morpholinomethyl)phenyl ketone)
- 38861-78-8(4-Isobutylacetophenone)
- 2580096-06-4(tert-butyl (1R,5R)-3-azabicyclo3.1.0hexane-1-carboxylate)
- 1158406-56-4((4-1,3Oxazolo4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride)
- 941885-81-0(N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3,5-dimethylbenzamide)



